

Physicochemical properties of 4-Fluoro-1,2-benzoxazol-3-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Fluoro-1,2-benzoxazol-3-amine

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An In-depth Technical Guide to the Physicochemical Properties of **4-Fluoro-1,2-benzoxazol-3-amine**

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Fluoro-1,2-benzoxazol-3-amine is a critical heterocyclic building block in modern medicinal chemistry. As a fluorinated derivative of the 1,2-benzoxazole (or indoxazine) scaffold, it provides a unique combination of structural rigidity, hydrogen bonding capabilities, and metabolic stability that is highly sought after in drug design. The strategic placement of the fluorine atom at the 4-position significantly influences the molecule's electronic properties and binding interactions, making it a valuable intermediate for synthesizing a range of pharmacologically active agents. This guide provides a detailed examination of its core physicochemical properties, a plausible synthetic pathway, and its established role in the development of therapeutics, particularly for central nervous system (CNS) disorders.

The 1,2-Benzoxazole Scaffold: A Privileged Structure in Drug Discovery

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and the 1,2-benzoxazole ring system is a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets with high affinity. Its presence in successful drugs, such as

the anticonvulsant zonisamide and the antipsychotic risperidone, underscores its therapeutic importance.^[1]

The introduction of a fluorine atom, as in **4-Fluoro-1,2-benzoxazol-3-amine**, is a common strategy in medicinal chemistry to enhance key drug-like properties.^[1] Fluorine can improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate pKa and lipophilicity, thereby improving oral bioavailability and cell permeability.^[1] The 3-amino group on the benzoxazole ring serves as a versatile chemical handle for further synthetic elaboration, allowing for the construction of diverse molecular libraries.

This combination of a proven scaffold, the strategic use of fluorine, and a reactive amine functional group makes **4-Fluoro-1,2-benzoxazol-3-amine** a high-value intermediate for targeting complex diseases.^[2]

Molecular and Physicochemical Profile

A comprehensive understanding of a compound's physicochemical properties is fundamental to its application in synthesis and drug development. These parameters govern its solubility, stability, reactivity, and pharmacokinetic behavior.

Key Molecular Identifiers

The fundamental identifiers for **4-Fluoro-1,2-benzoxazol-3-amine** are summarized below for unambiguous reference.

Identifier	Value	Source(s)
IUPAC Name	4-fluoro-1,2-benzoxazol-3-amine	N/A
CAS Number	904815-05-0	^[3]
Molecular Formula	C ₇ H ₅ FN ₂ O	^[2] ^[4]
Molecular Weight	152.13 g/mol	^[3]
Canonical SMILES	<chem>C1=CC2=C(C(=C1)F)C(=NO2)N</chem>	^[4]

Core Physicochemical Properties

The properties listed below are a combination of data from commercial suppliers and computational predictions. Experimental data for properties such as melting point, pKa, and aqueous solubility are not widely published in peer-reviewed literature, a common scenario for specialized chemical intermediates.

Property	Value	Comments and Significance	Source(s)
Purity	≥97%	Typical purity available from commercial chemical suppliers.	[3]
Storage Condition	2-8°C	Recommended for maintaining long-term stability and preventing degradation.	[2]
XlogP (Predicted)	1.5	This value indicates moderate lipophilicity, suggesting a good balance between aqueous solubility and membrane permeability, a desirable trait for potential drug candidates.	[4]
Polar Surface Area (Predicted)	61.3 Å ²	The polar surface area is below the 140 Å ² threshold often associated with good oral bioavailability, suggesting the molecule has favorable transport properties.	[5]
Hydrogen Bond Donors	1 (from -NH ₂)	The primary amine group can act as a hydrogen bond donor, crucial for interacting with biological targets	[5]

		like enzyme active sites or receptors.	
Hydrogen Bond Acceptors	3 (from -N=, -O-, and F)	Multiple acceptor sites allow for versatile and strong binding interactions with biological macromolecules.	[5]

Synthesis and Analytical Characterization

As a key intermediate, the reliable synthesis and rigorous characterization of **4-Fluoro-1,2-benzoxazol-3-amine** are paramount for its use in multi-step pharmaceutical production.

General Synthetic Strategy: Cyclization Pathway

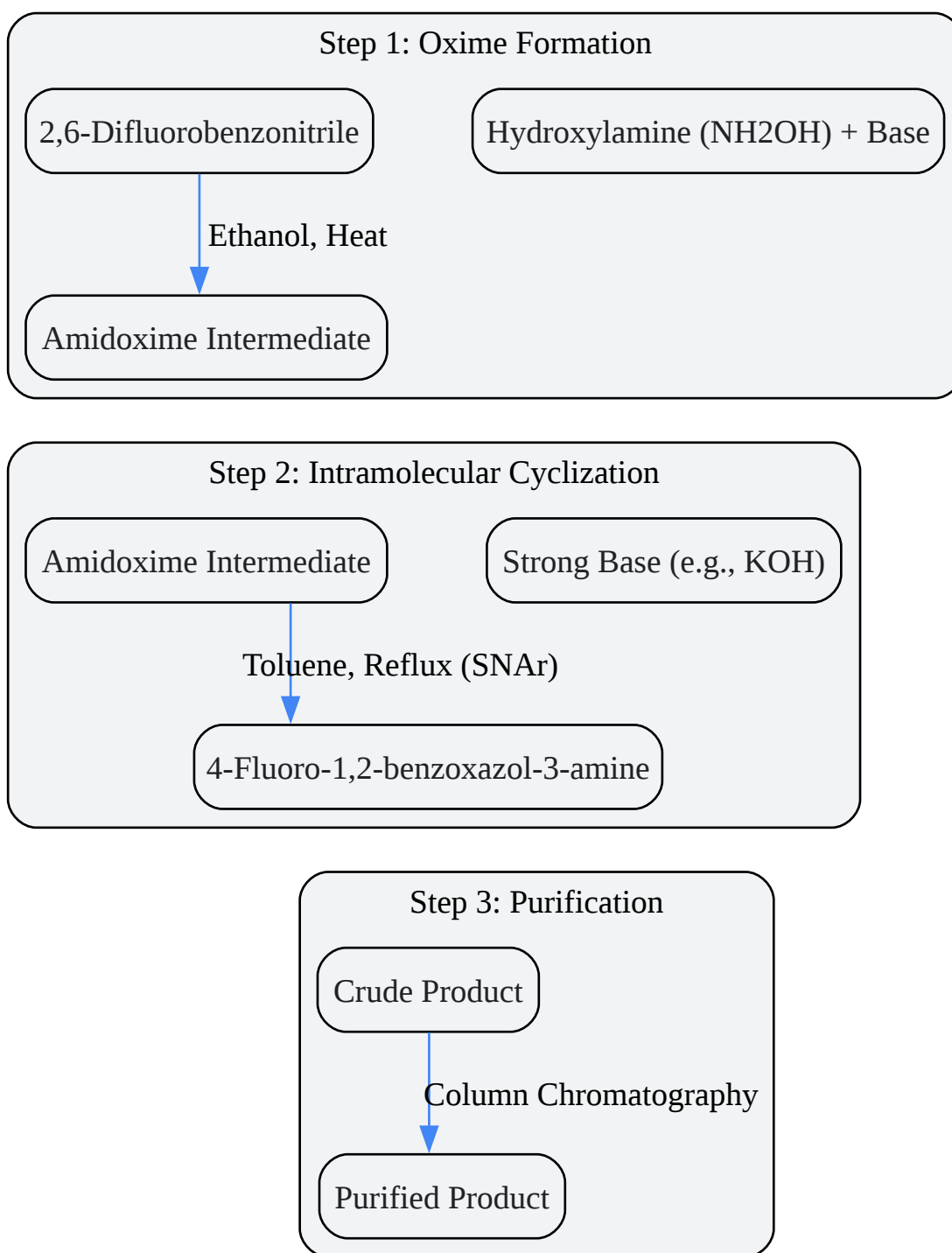
The synthesis of 3-amino-1,2-benzisoxazoles typically proceeds via the intramolecular cyclization of an ortho-substituted benzonitrile derivative. A common and effective method involves the base-mediated cyclization of an oxime precursor. For **4-Fluoro-1,2-benzoxazol-3-amine**, a plausible route starts with 2,6-difluorobenzonitrile.

Experimental Protocol (Hypothetical, based on established methods for related compounds[6]):

- **Oxime Formation:** 2,6-difluorobenzonitrile is reacted with hydroxylamine in the presence of a base (e.g., sodium bicarbonate) in a suitable solvent like ethanol. The reaction mixture is heated to form the corresponding amidoxime intermediate. The rationale here is to introduce the N-OH group that is essential for the subsequent cyclization.
- **Intramolecular Cyclization:** The crude amidoxime is dissolved in a solvent such as toluene or methanol. A strong base, like potassium hydroxide or potassium tert-butoxide, is added.[6] The mixture is heated to reflux. The base deprotonates the hydroxyl group of the oxime, which then acts as a nucleophile, attacking the carbon atom of the nitrile group's ortho-fluorine substituent in an intramolecular nucleophilic aromatic substitution (S_NAr) reaction. This step forms the benzoxazole ring.

- **Work-up and Isolation:** After the reaction is complete (monitored by TLC or LC-MS), the mixture is cooled. The solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up to remove inorganic salts, followed by extraction with an organic solvent (e.g., ethyl acetate). The final product is purified by column chromatography or recrystallization to yield pure **4-Fluoro-1,2-benzoxazol-3-amine**.

This self-validating protocol relies on the clear disappearance of the starting material and the appearance of a new, more polar product spot on TLC, which can be readily characterized by mass spectrometry to confirm the expected molecular weight.



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Caption: Generalized synthetic workflow for **4-Fluoro-1,2-benzoxazol-3-amine**.

Standard Analytical Characterization

Confirmation of the structure and purity of the synthesized compound is achieved through a standard battery of spectroscopic techniques.[7][8]

- ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would show characteristic signals for the aromatic protons on the benzene ring, with splitting patterns influenced by the fluorine atom, and a broad singlet corresponding to the -NH₂ protons.
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This would reveal the distinct carbon environments, with the carbon atom attached to the fluorine showing a characteristic large coupling constant (JC-F).
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would confirm the molecular weight of the compound by showing a prominent ion peak at m/z 153.04 [M+H]⁺. [4]
- Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine (around 3300-3400 cm⁻¹), C=N stretching of the oxazole ring, and C-F stretching.

Core Applications in Medicinal Chemistry

4-Fluoro-1,2-benzoxazol-3-amine is not an active pharmaceutical ingredient itself but rather a crucial starting material for building more complex and potent drugs.

A Key Intermediate for CNS-Active Agents

The benzoxazole scaffold is a cornerstone in the development of antipsychotic and neuroleptic drugs.[2] Its derivatives are known to interact with various receptors in the central nervous system, including dopamine and serotonin receptors. The structural analogue, 6-fluoro-1,2-benzisoxazole, is the core of the widely prescribed atypical antipsychotic drug Risperidone.[1] [9] The synthesis of Risperidone and related compounds involves coupling the 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride intermediate with a second heterocyclic moiety.[6]

By analogy, **4-Fluoro-1,2-benzoxazol-3-amine** serves as a valuable precursor for creating novel analogues of such drugs. The amine group provides a convenient point of attachment for side chains designed to fine-tune receptor binding affinity, selectivity, and pharmacokinetic profiles. Its use allows for the exploration of new chemical space in the pursuit of next-generation treatments for psychiatric disorders like schizophrenia and bipolar disorder.[2]



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Caption: Logical flow from intermediate to a potential Active Pharmaceutical Ingredient (API).

Broader Therapeutic Potential

Beyond CNS applications, derivatives of fluorinated benzoxazoles have been investigated for a range of other therapeutic activities, including:

- **Antimicrobial Agents:** Novel benzisoxazole amides have shown potent activity against various pathogenic bacteria and fungi.[7]
- **Antiproliferative Agents:** Certain derivatives have demonstrated significant activity against human carcinoma cell lines, indicating potential for development as anticancer drugs.[10]

The versatility of the **4-Fluoro-1,2-benzoxazol-3-amine** core makes it a valuable platform for generating diverse compound libraries for high-throughput screening against numerous biological targets.

Conclusion

4-Fluoro-1,2-benzoxazol-3-amine is a specialized yet highly significant molecule in the field of drug discovery and development. Its physicochemical profile, characterized by moderate lipophilicity and ample hydrogen bonding capacity, makes it an ideal building block. The strategic inclusion of a fluorine atom enhances its drug-like properties, while the amine functionality provides the synthetic versatility required for modern medicinal chemistry campaigns. For researchers and scientists, this compound represents a validated starting point for the rational design of novel therapeutics aimed at challenging diseases, particularly within the realm of central nervous system disorders.

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- To cite this document: BenchChem. [Physicochemical properties of 4-Fluoro-1,2-benzoxazol-3-amine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1367791#physicochemical-properties-of-4-fluoro-1-2-benzoxazol-3-amine]

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